AMBMP hydrochloride
Description
Contextualization within Modern Chemical Biology and Medicinal Chemistry
In the fields of modern chemical biology and medicinal chemistry, small synthetic molecules serve as indispensable probes for dissecting complex biological processes. constructor.university These compounds allow for the conditional manipulation of protein function and signaling pathways within cellular and organismal systems, providing insights that are often difficult to obtain through genetic methods alone. constructor.universitybiosynth.com AMBMP hydrochloride, a synthetic, cell-permeable pyrimidine (B1678525) derivative, exemplifies such a chemical tool. biosynth.comglpbio.commedkoo.com Its value lies not in therapeutic application but in its utility as a research compound designed to perturb and thereby illuminate the intricate networks governing cell function, differentiation, and pathology. biosynth.commpi-hlr.de The study of molecules like this compound is crucial for identifying and validating new targets for drug discovery and for building a more comprehensive understanding of the molecular basis of disease. constructor.universitympi-hlr.de
Historical Overview of its Discovery and Initial Characterization as a Research Probe
AMBMP, an acronym for 2-amino-4-(3,4-[methylenedioxy]benzylamino)-6-(3-methoxyphenyl)pyrimidine, was first brought to prominence in a 2005 publication by Liu et al. as a novel small-molecule agonist of the Wnt signaling pathway. rndsystems.com Initially identified through high-throughput screening, the compound, also referred to as Wnt Agonist 1 or BML-284, was characterized as a potent activator of the canonical Wnt/β-catenin signaling cascade. glpbio.commedkoo.com Early studies demonstrated its ability to induce TCF-dependent transcriptional activity, a key downstream event in this pathway, with an effective concentration (EC50) of 700 nM. glpbio.comglpbio.com This initial characterization positioned AMBMP as a valuable chemical tool for researchers seeking to activate Wnt signaling pharmacologically, offering a method to explore its roles in development, tissue homeostasis, and disease without genetic manipulation. medkoo.comsigmaaldrich.com
Significance as a Multi-Targeted Chemical Tool in Signaling Pathway Investigations
While first identified as a Wnt signaling activator, subsequent research has revealed that this compound possesses a more complex, multi-targeted activity profile. This polypharmacology complicates its use as a selective Wnt agonist but enhances its significance as a multifaceted chemical probe for exploring crosstalk between different cellular systems. bio-techne.comnih.gov
Key biological activities attributed to AMBMP include:
Wnt Signaling Activation : It promotes canonical Wnt signaling, a pathway crucial for embryonic development and adult tissue maintenance. rndsystems.combio-techne.comabmole.comtocris.com Disturbances in this pathway are linked to various diseases, including cancer. tocris.com
Tubulin Polymerization Inhibition : AMBMP has been shown to inhibit the polymerization of microtubules, the dynamic cytoskeletal filaments essential for cell division, structure, and intracellular transport. bio-techne.comabmole.comtocris.comrndsystems.com This activity is shared with well-known antimitotic agents.
Anti-inflammatory Effects : The compound can suppress inflammatory responses in human monocytes that are triggered through Toll-like receptors (TLR) 2, 4, and 5. rndsystems.comglpbio.combio-techne.comabmole.comtocris.com
Antiproliferative and Cell Cycle Effects : In certain cancer cell lines, such as MDA-MB-231 breast cancer cells, AMBMP inhibits cell proliferation and induces cell cycle arrest. rndsystems.comglpbio.combio-techne.comabmole.com
Developmental Effects : The compound has been observed to decrease the development of embryos to the blastocyst stage, likely through its combined effects on Wnt signaling and microtubule dynamics. rndsystems.comglpbio.combio-techne.com
This range of activities allows this compound to be used in investigations into the interplay between the Wnt pathway, cytoskeletal dynamics, and innate immune signaling.
Current Research Landscape and Unresolved Mechanistic Questions
The current research landscape surrounding this compound is focused on deconvoluting its multiple mechanisms of action and understanding the implications of its polypharmacology. A significant finding that has shaped recent perspectives came from a 2018 study which detailed the compound's profound effects on microtubule-dependent processes, including ciliogenesis and cell polarity. nih.gov The study demonstrated that AMBMP treatment in Xenopus embryos phenocopied the effects of the classic microtubule-depolymerizing drug, Nocodazole. nih.gov This has raised critical questions about its utility as a specific Wnt pathway modulator, suggesting its effects on Wnt signaling might be an indirect consequence of widespread cytoskeletal disruption. nih.gov
Several key mechanistic questions remain unresolved:
Primary Target Identification : What is the direct molecular target, or targets, of AMBMP? While it is known to activate Wnt signaling without inhibiting the key negative regulator GSK-3β, the precise binding partner that initiates this cascade is not fully elucidated. sigmaaldrich.com Research from 2016 suggests tubulin itself is a primary molecular target. rndsystems.comglpbio.combio-techne.com
Hierarchy of Effects : Is the activation of the Wnt pathway a direct effect of AMBMP binding to a component of the pathway, or is it a downstream cellular response to microtubule disruption or other upstream events? Understanding the causal relationship between its various observed activities is a primary challenge.
Mechanism of TLR Inhibition : The biochemical pathway through which AMBMP suppresses TLR-mediated inflammatory responses is not fully characterized and represents an ongoing area of investigation. rndsystems.com
Therefore, while this compound was introduced as a Wnt agonist, its re-characterization as a potent microtubule inhibitor has redefined its role. It now serves as an important, albeit complex, chemical tool for studying the fundamental links between the cytoskeleton, cell signaling, and cellular processes like migration and polarity. nih.gov
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-N-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine;hydrochloride | nih.gov |
| Synonyms | BML-284, Wnt Agonist 1, CID 11210285 | medkoo.comtocris.comnih.gov |
| CAS Number | 2095432-75-8 | biosynth.comrndsystems.combio-techne.comabmole.com |
| Molecular Formula | C₁₉H₁₈N₄O₃·HCl | biosynth.comrndsystems.com |
| Molecular Weight | 386.84 g/mol | rndsystems.combio-techne.comabmole.comtocris.com |
| Purity | ≥98% (HPLC) | rndsystems.combio-techne.comtocris.com |
| Solubility | Soluble in DMSO to 100 mM | rndsystems.combio-techne.com |
Table 2: Summary of Reported Biological Activities of this compound
| Biological Activity | Cellular/System Effect | Model System(s) | Source(s) |
| Wnt Signaling Activation | Induces TCF-dependent transcriptional activity | Cell culture | glpbio.commedkoo.comglpbio.com |
| Tubulin Polymerization Inhibition | Disrupts microtubule growth and dependent processes | Xenopus embryos, cell culture | nih.govrndsystems.com |
| Anti-inflammatory Action | Suppresses TLR2/4/5-induced responses | Human monocytes | rndsystems.comglpbio.combio-techne.comabmole.com |
| Antiproliferative Activity | Inhibits cell proliferation, induces cell cycle arrest | MDA-MB-231 breast cancer cells | rndsystems.comglpbio.combio-techne.comabmole.com |
| Ciliogenesis Disruption | Fails to generate or polarize cilia | Xenopus embryos | nih.gov |
| Cell Migration/Polarity Inhibition | Loss of cell movements associated with radial intercalation | Xenopus embryos | nih.gov |
| Embryonic Development Modulation | Decreases development to blastocyst stage | Bovine embryos | rndsystems.comglpbio.combio-techne.com |
Properties
Molecular Formula |
C19H18N4O3.HCl |
|---|---|
Molecular Weight |
386.84 |
Synonyms |
Alternative Names: BML 284, CID 11210285 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ambmp Hydrochloride
Strategies for Laboratory Synthesis of AMBMP Hydrochloride
The laboratory synthesis of this compound, chemically known as 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine hydrochloride, involves a multi-step process requiring careful selection of precursors and reaction conditions to ensure the desired product is obtained with high purity.
Identification of Precursor Molecules and Reaction Pathways
A plausible synthetic route commences with a 6-substituted-2,4-dichloropyrimidine. Specifically, the synthesis could begin with the preparation of 2,4-dichloro-6-(3-methoxyphenyl)pyrimidine . This intermediate can be synthesized through methods such as the Suzuki coupling reaction of 2,4,6-trichloropyrimidine (B138864) with 3-methoxyphenylboronic acid.
Once the 6-(3-methoxyphenyl)pyrimidine core is established, the subsequent steps involve the regioselective substitution of the chlorine atoms at the C2 and C4 positions. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the one at the C2 position. This differential reactivity is exploited to introduce the desired amino groups in a stepwise manner.
The first nucleophilic substitution would involve the reaction of 2,4-dichloro-6-(3-methoxyphenyl)pyrimidine with ammonia (B1221849) or a protected form of ammonia to introduce the amino group at the C2 position, yielding 2-amino-4-chloro-6-(3-methoxyphenyl)pyrimidine .
Following the introduction of the 2-amino group, the remaining chlorine atom at the C4 position is substituted by reacting the intermediate with 3,4-(methylenedioxy)benzylamine . This reaction leads to the formation of the free base of AMBMP. Finally, treatment with hydrochloric acid affords the target compound, This compound .
An alternative pathway could involve the initial reaction of the dichloropyrimidine intermediate with 3,4-(methylenedioxy)benzylamine at the C4 position, followed by amination at the C2 position. The specific order of these substitution reactions would be determined by optimizing the reaction conditions to achieve the highest possible yield and purity.
Exploration of Novel Synthetic Routes and Reaction Optimization Techniques
While the classical sequential nucleophilic aromatic substitution is a viable route, researchers are continually exploring more efficient and novel synthetic methodologies. Microwave-assisted organic synthesis, for instance, has been shown to significantly reduce reaction times and improve yields in the synthesis of various pyrimidine (B1678525) derivatives. The synthesis of this compound could potentially be optimized by employing microwave irradiation for the nucleophilic substitution steps, leading to a more rapid and efficient process.
Reaction optimization is crucial for maximizing the yield and purity of this compound. Key parameters that require careful tuning include:
Solvent: The choice of solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed for nucleophilic aromatic substitution reactions.
Base: The presence of a non-nucleophilic base is often required to neutralize the HCl generated during the substitution reactions. Common bases include triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).
Temperature: The reaction temperature is a critical factor. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. Optimization involves finding the ideal temperature that balances reaction speed and product purity.
Catalyst: In some cases, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) can be employed to form the C-N bonds with high efficiency and selectivity, offering an alternative to traditional SNAr reactions.
Methodologies for Ensuring Compound Purity and Stereochemical Control
Ensuring the purity of the final this compound product is paramount for its use in research. Common purification techniques include:
Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). It is a highly effective method for removing closely related impurities.
Recrystallization: This is a purification technique where the crystalline material is dissolved in a hot solvent and then allowed to cool, leading to the formation of more pure crystals.
As this compound is an achiral molecule, stereochemical control is not a factor in its synthesis. However, for the synthesis of chiral derivatives, stereoselective synthetic methods would be necessary to control the formation of specific stereoisomers.
Design and Synthesis of Structural Analogues and Derivatives for Research Applications
The development of structural analogues and derivatives of this compound is a key strategy for exploring its biological activities and understanding its structure-activity relationships (SAR).
Principles for Rational Design of Bioactive Modulators
The rational design of bioactive modulators based on the this compound scaffold involves systematically modifying its chemical structure to enhance its potency, selectivity, or other pharmacological properties. Key principles include:
Isosteric Replacement: Replacing certain functional groups with other groups that have similar steric and electronic properties. For example, the methoxy (B1213986) group on the phenyl ring could be replaced with other alkoxy groups or a halogen to probe the effect on activity.
Bioisosteric Replacement: Replacing a functional group with another that results in similar biological activity.
Scaffold Hopping: Replacing the central pyrimidine core with other heterocyclic systems to explore new chemical space while retaining key pharmacophoric features.
Structure-Based Drug Design: If the biological target of AMBMP is known, computational methods like molecular docking can be used to design analogues that are predicted to have improved binding affinity.
Synthetic Approaches to Introduce Structural Variations (e.g., pyridines)
Introducing structural variations, such as incorporating a pyridine (B92270) ring, into the AMBMP scaffold can lead to novel compounds with potentially different biological profiles. A recently developed method for the skeletal editing of pyrimidines to pyridines offers an innovative approach. This transformation involves a two-step, one-pot process where the pyrimidine ring is first activated, followed by a nucleophilic addition and a Dimroth rearrangement to yield the corresponding pyridine derivative. This could be a powerful tool for the late-stage functionalization of AMBMP-related compounds.
More traditional synthetic approaches to incorporate pyridines could involve starting with pyridine-containing precursors. For example, a 2,4-dichloro-6-(pyridinyl)pyrimidine could be used as a key intermediate. This could then undergo similar sequential nucleophilic substitution reactions as described for the synthesis of this compound to introduce the necessary amino and benzylamino groups.
The synthesis of such analogues allows for a systematic exploration of how changes in the molecular structure affect the compound's biological activity, providing valuable insights for the development of new research tools and potential therapeutic agents.
Molecular and Cellular Pharmacological Characterization of Ambmp Hydrochloride
Investigation of Wnt Canonical Signaling Modulation
AMBMP hydrochloride is recognized for its role as a Wnt canonical signaling activator. tocris.combio-techne.comrndsystems.com The Wnt signaling pathway is a complex network of proteins integral to various cellular processes, including cell fate decisions and tissue homeostasis. tocris.com
The canonical Wnt pathway's activation is a pivotal process in cellular regulation. In the absence of a Wnt ligand, a "destruction complex" targets β-catenin for degradation. oncotarget.com This complex, which includes proteins like Axin, APC, CK1, and GSK-3β, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. oncotarget.comthno.org The activation of the Wnt pathway, for instance by Wnt ligands binding to Frizzled receptors, leads to the inhibition of this destruction complex. thno.org This results in the stabilization and accumulation of β-catenin in the cytoplasm. oncotarget.com
A key consequence of canonical Wnt pathway activation is the stabilization and subsequent nuclear translocation of β-catenin. oncotarget.comthno.orgnih.gov When the destruction complex is inactivated, β-catenin is no longer targeted for degradation and accumulates within the cytoplasm. oncotarget.com This accumulated β-catenin can then move into the nucleus. oncotarget.comnih.gov The nuclear localization of β-catenin is a critical step, as it is in the nucleus that β-catenin performs its function as a transcriptional co-activator. nih.govnih.gov Studies have shown that the signaling form of β-catenin is specifically unphosphorylated at certain residues, which may contribute to its tendency to accumulate in the cytosol and nucleus. nih.gov The nuclear import of β-catenin is a regulated process, distinct from its stability, and is essential for its role in gene transcription. oncotarget.com
Once inside the nucleus, β-catenin interacts with the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors. medsci.orgnih.gov β-catenin itself does not bind directly to DNA but acts as a co-activator for TCF/LEF proteins. oncotarget.comnih.gov This interaction is fundamental for initiating the transcription of Wnt target genes. medsci.org The TCF/LEF family members are the primary mediators of Wnt signaling's effects on gene expression. nih.gov In the absence of nuclear β-catenin, TCF/LEF factors can act as transcriptional repressors. nih.gov The binding of β-catenin converts them into transcriptional activators, leading to the expression of genes involved in processes like proliferation and differentiation. medsci.orgnih.gov
The canonical Wnt signaling pathway is initiated at the cell surface through the interaction of Wnt ligands with Frizzled (FZD) receptors and their co-receptors, LRP5/6. thno.orgnih.gov This engagement leads to the recruitment of intracellular proteins and the subsequent inhibition of the β-catenin destruction complex. thno.org While AMBMP is known to activate the canonical Wnt pathway, its precise molecular target has been a subject of investigation. nih.gov It has been reported that AMBMP can also bind to and regulate microtubule dynamics. nih.gov This raises the possibility that its effects on Wnt signaling could be mediated through its impact on the microtubule network, as some Wnt pathway components are associated with microtubules. nih.gov Further research is needed to fully elucidate whether the Wnt-activating and microtubule-regulating effects of AMBMP are coupled or distinct biological activities. nih.gov
The activation of the Wnt pathway by compounds like this compound has significant consequences for cellular behavior, notably in differentiation and proliferation. tocris.com The pathway's role in these processes is well-established, both during embryonic development and in the maintenance of adult tissues. tocris.com
The Wnt signaling pathway plays a critical role in determining cell fate and guiding developmental processes. nih.gov In vitro studies have utilized Wnt activators to influence the differentiation of various cell types. For instance, the modulation of Wnt signaling is a strategy employed in protocols for generating specific neuronal lineages, such as midbrain dopamine (B1211576) neurons, from stem cells. google.com
However, the effects of AMBMP can be complex. In studies on bovine embryos, treatment with AMBMP was found to decrease the development of embryos to the blastocyst stage. tocris.comrndsystems.com This suggests that while Wnt activation is crucial for development, its precise timing and level are critical. Furthermore, the dual activity of AMBMP as both a Wnt agonist and a microtubule regulator complicates the interpretation of its effects on cellular processes. nih.gov Its impact on the microtubule network can independently affect cell division, polarity, and migration, which are fundamental to development. nih.gov For example, AMBMP has been shown to block cell migration in scratch assays using RPE1 cells. nih.gov
Interactive Table of Research Findings
| Compound | Reported Action | Affected Processes | Cell Models/Systems | References |
| This compound | Wnt canonical signaling activator; Tubulin polymerization inhibitor | Canonical Wnt pathway activation, Inhibition of cell proliferation, Cell cycle arrest, Decreased embryo to blastocyst development, Suppression of inflammatory response | MDA-MB-231 breast cancer cells, Human monocytes, Bovine embryos | tocris.combio-techne.comrndsystems.com |
| AMBMP | Wnt agonist; Microtubule regulator | Disruption of microtubule growth, Ciliogenesis, Cell polarity, Cell migration | Xenopus embryos, RPE1 cells | nih.gov |
Impact on Cellular Differentiation and Proliferation in In Vitro Models
Analysis of Cell Cycle Regulation in Proliferating Cells
This compound has been identified as an inhibitor of cell proliferation. rndsystems.comtocris.comabmole.comglpbio.com Research indicates that the compound induces cell cycle arrest, a crucial mechanism for controlling cell division. rndsystems.comtocris.comabmole.comglpbio.com This activity has been specifically observed in MDA-MB-231 breast cancer cells. rndsystems.comtocris.comabmole.comglpbio.com The antiproliferative effects are also evident in developmental biology studies, where this compound was found to decrease the development of embryos to the blastocyst stage. rndsystems.comtocris.comglpbio.comscience.gov This suggests a fundamental interference with the cellular machinery governing proliferation. The induction of cell cycle arrest is a common characteristic of compounds that target core components of cell division, such as microtubules. dcchemicals.comnih.gov
| Cellular Process | Observed Effect of this compound | Model System | Source(s) |
|---|---|---|---|
| Cell Proliferation | Inhibition | MDA-MB-231 breast cancer cells | rndsystems.com, tocris.com, abmole.com, glpbio.com |
| Cell Cycle | Induction of Arrest | MDA-MB-231 breast cancer cells | rndsystems.com, tocris.com, abmole.com, glpbio.com |
| Embryonic Development | Decreased progression to blastocyst stage | Bovine embryos | rndsystems.com, tocris.com, glpbio.com, science.gov |
Analysis of Microtubule Interaction and Dynamics
This compound is recognized not only for its effects on signaling pathways but also as a direct modulator of the cytoskeleton, specifically targeting microtubules. nih.govnih.gov Its functional consequences on microtubule-based processes are significant and suggest it is an important tool for the pharmacological manipulation of microtubule dynamics. nih.govnih.gov
Mechanism of Tubulin Binding and Polymerization Inhibition
The compound acts as an inhibitor of tubulin polymerization. rndsystems.comtocris.comrndsystems.combio-techne.com This action places it in a category of microtubule-disrupting agents that includes well-known compounds such as Nocodazole and Colchicine (B1669291). rndsystems.comtocris.com The disruption of microtubule growth is a primary mechanism behind its cellular effects. nih.gov
Biochemical studies have confirmed that tubulin is a direct molecular target of AMBMP. rndsystems.comtocris.comglpbio.com This direct binding is responsible for the subsequent interference with microtubule dynamics. By interacting directly with the tubulin subunits, AMBMP prevents them from assembling into the protofilaments that form microtubules. tocris.com
This compound is a potent inhibitor of microtubule growth. nih.gov In detailed analyses, treatment with 10μM AMBMP resulted in a complete cessation of microtubule growth in RPE1 cells. nih.gov The effects of AMBMP on microtubule stability are comparable to those of the microtubule depolymerizing drug Nocodazole, indicating a significant impact on the dynamic instability inherent to microtubule polymers. nih.govnih.gov
| Parameter | Condition | Observation | Source(s) |
|---|---|---|---|
| Microtubule Growth | 10μM AMBMP Treatment | Complete loss of microtubule growth | nih.gov |
| Microtubule Dynamics | AMBMP Treatment | Effects similar to the depolymerizing drug Nocodazole | nih.gov, nih.gov |
| Mechanism | General | Inhibitor of tubulin polymerization | rndsystems.com, tocris.com, bio-techne.com |
Consequences on Microtubule-Dependent Cellular Processes
The inhibition of tubulin polymerization by AMBMP has profound consequences for cellular processes that rely on a functional microtubule network. nih.gov These processes include cell division, polarity, migration, and the formation of microtubule-based organelles like cilia. nih.govnih.gov
This compound significantly disrupts the formation and function of cilia, which are microtubule-based structures essential for various cellular functions. nih.gov In studies using Xenopus embryos, which are a model system for studying ciliogenesis, treatment with AMBMP led to a complete absence of cilia. nih.gov This effect was attributed to the disruption of microtubule nucleation required for building the ciliary axoneme, rather than an alteration of the cell fate of multiciliated cells. nih.gov
Furthermore, when applied to cells after cilia have already formed, AMBMP disrupts their spatial organization. nih.gov This treatment resulted in a complete loss of cilia polarity, an effect that mirrors the impact of the known microtubule depolymerizer, Nocodazole. nih.gov
Alteration of Cell Polarity and Morphogenesis
Cell polarity, the asymmetric organization of cellular components, is fundamental for tissue morphogenesis and function. mdpi.comuniv-amu.fr this compound has been shown to significantly disrupt processes dependent on organized cell polarity. nih.gov
In studies using Xenopus embryos, treatment with this compound led to defects analogous to those caused by nocodazole, a known microtubule-depolymerizing agent. nih.gov These defects included a failure in the generation and polarization of cilia. nih.gov Cilia are microtubule-based organelles whose coordinated beating is essential for generating fluid flow, a process reliant on planar cell polarity (PCP). nih.gov
When Xenopus embryos were treated with 10 μM AMBMP during the developmental window for cilia polarization, a complete loss of cilia polarity was observed. nih.gov Instead of aligning along the anterior-posterior axis, the cilia direction became randomized. nih.gov This disruption is quantified by a significant increase in the circular standard deviation (CSD), a measure of polarity variation within each cell, from 33 in control embryos to 96 in AMBMP-treated embryos. nih.gov These findings indicate that this compound interferes with the microtubule dynamics essential for establishing and maintaining cell polarity. nih.gov The process of morphogenesis, the biological process that causes a cell, tissue or organism to develop its shape, is intrinsically linked to cell polarity. mdpi.comuniv-amu.fr
Inhibition of Cell Migration in Two-Dimensional and Three-Dimensional Assays
Cell migration is a critical process in development, tissue repair, and disease, and it relies on the dynamic reorganization of the cytoskeleton. Assays for cell migration can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) models, each offering unique insights into the mechanisms of cell movement. plos.orgnih.govnih.gov
This compound's role as a microtubule regulator directly impacts its ability to inhibit cell migration. nih.gov The disruption of microtubule dynamics by this compound has been observed to cause a loss of cell movements associated with radial intercalation in Xenopus embryos. nih.gov While specific quantitative data from 2D and 3D migration assays focusing solely on this compound's inhibitory effects are not detailed in the provided search results, its established function as a microtubule-disrupting agent strongly suggests it would inhibit cell migration in these assays. nih.gov Microtubules are a key component of the cellular cytoskeleton, playing a crucial role in cell division, polarity, and migration. nih.gov
| Assay Type | Description | Relevance to this compound |
| Two-Dimensional (2D) Migration Assays | These assays, such as scratch/wound healing and transwell assays, measure cell movement across a flat surface. europeanpharmaceuticalreview.com They are useful for high-throughput screening and studying the basic mechanics of cell motility. europeanpharmaceuticalreview.com | Given AMBMP's effect on microtubules, it is expected to inhibit cell migration in 2D assays by disrupting the cytoskeletal rearrangements necessary for cell movement. nih.goveuropeanpharmaceuticalreview.com |
| Three-Dimensional (3D) Migration Assays | These assays utilize extracellular matrix (ECM) gels to mimic the complex in vivo environment, providing a more physiologically relevant model of cell migration, such as during cancer metastasis. plos.orgaps.org | AMBMP's interference with microtubule function would likely impair the ability of cells to navigate the complex 3D matrix, thus inhibiting invasion and migration. nih.govaps.org |
Exploration of Immunomodulatory Activities
Recent studies have revealed that this compound possesses immunomodulatory properties, particularly in the context of innate immune responses mediated by Toll-like Receptors (TLRs).
Toll-like receptors are a class of proteins that play a key role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). frontiersin.org Activation of TLRs triggers downstream signaling cascades that lead to the production of inflammatory cytokines. frontiersin.orgoncotarget.com
This compound has been identified as an inhibitor of TLR-mediated inflammatory responses. bio-techne.comtocris.com Specifically, it has been shown to suppress inflammatory responses induced by agonists of TLR2, TLR4, and TLR5 in human monocytes. bio-techne.comtocris.com This suppression suggests that this compound can modulate the initial steps of the inflammatory cascade initiated by these key pattern recognition receptors. The TLR signaling pathway is a critical component of the innate immune system. ambeed.com
The activation of TLRs initiates a cascade of intracellular signaling events, primarily through MyD88-dependent and TRIF-dependent pathways, which converge on the activation of transcription factors like NF-κB and AP-1, and the MAPK pathway. oncotarget.comnih.govfrontiersin.org These pathways orchestrate the expression of pro-inflammatory genes. oncotarget.com
While direct studies detailing the specific downstream inflammatory signaling pathways modulated by this compound are not extensively covered in the provided results, its ability to suppress TLR2/4/5-induced responses implies an interaction with these downstream cascades. bio-techne.comtocris.com For instance, the Wnt/β-catenin signaling pathway, which AMBMP is known to activate, has been shown to negatively regulate TLR4-mediated inflammation by increasing GSK3β phosphorylation and subsequently suppressing NF-κB activity. researchgate.net This suggests a potential mechanism by which this compound exerts its anti-inflammatory effects.
| TLR Agonist | Effect on Airway Eosinophilia | Effect on Neutrophil Numbers | Effect on IL-4 and IL-5 Levels | Effect on IL-1β, IL-6, and TNF-α Levels |
| TLR2 | Potentiated | Enhanced | - | Enhanced |
| TLR3 | Reduced (at 1.0 mg/kg) | Enhanced | - | Enhanced |
| TLR4 | Potentiated | Enhanced | - | Enhanced |
| TLR7 | Dose-dependently reduced | Enhanced | Significantly reduced | - |
| TLR9 | Dose-dependently reduced | Enhanced | Significantly reduced | Enhanced |
This table summarizes the general effects of different TLR agonists on inflammatory responses in an allergic airway model, providing context for the types of responses this compound may suppress. nih.gov
Characterization of Calcium/Calmodulin-Dependent Kinase II Beta (CaMKIIβ) Activation
CaMKII is a multifunctional serine/threonine protein kinase that plays a critical role in numerous cellular processes, including synaptic plasticity and memory. mdpi.comnih.gov It exists in different isoforms, with CaMKIIβ being of particular interest due to its interaction with the actin cytoskeleton. mdpi.com
The activation of CaMKII is a calcium-dependent process. mdpi.com An influx of intracellular calcium leads to the binding of calcium to calmodulin (CaM), forming a Ca2+/CaM complex. mdpi.com This complex then binds to the regulatory domain of CaMKII, causing a conformational change that relieves autoinhibition and activates the kinase. nih.govfrontiersin.org Activated CaMKII can then autophosphorylate itself and other substrates. frontiersin.org
Downstream Signaling Cascades and Transcriptional Regulation in Cellular Systems
The molecular and cellular pharmacology of this compound is characterized by its engagement with multiple, distinct intracellular signaling pathways. Research has demonstrated that this compound can trigger diverse downstream signaling cascades, leading to specific programs of transcriptional regulation. Its effects are not limited to a single pathway, making it a subject of complex investigation. The primary signaling networks influenced by this compound include the canonical Wnt pathway, CaMKIIβ signaling, and Toll-like receptor (TLR) signaling, each culminating in the modulation of gene expression that governs various cellular functions.
This compound was initially identified as a small-molecule agonist of the canonical Wnt signaling pathway. rndsystems.combio-techne.com This pathway is crucial for embryonic development, cell proliferation, and differentiation. bioscientifica.comlsu.edu The canonical Wnt cascade typically results in the stabilization and nuclear translocation of β-catenin, which then complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target gene expression. lsu.edu In certain cellular systems, this compound has been shown to induce TCF-dependent transcriptional activity. glpbio.com However, its role as a conventional Wnt agonist has been debated. Studies in bovine embryos revealed that while AMBMP is considered a Wnt agonist, it did not promote the nuclear accumulation of β-catenin, a key step in the canonical pathway. bioscientifica.comlsu.edu This suggests that AMBMP might activate Wnt-related signaling through non-canonical branches or that its effects are highly context-dependent. For instance, some research points towards the activation of the c-Jun N-terminal kinase (JNK) pathway, which can be triggered independently of β-catenin. bioscientifica.comufl.edu
A significant area of research has elucidated the role of this compound in activating Ca2+/calmodulin-dependent protein kinase II beta (CaMKIIβ) signaling, particularly in the context of muscle physiology. nih.govresearchgate.net In a mouse model for Limb Girdle Muscular Dystrophy type R1 (LGMDR1), which is characterized by defective CaMKIIβ signaling, AMBMP was found to restore the pathway's activity. nih.gov In vivo treatment with AMBMP led to the activation of CaMKIIβ in muscle tissue. nih.gov This activation directly influences transcriptional regulation, promoting the expression of genes associated with the slow-oxidative (SO) muscle phenotype, which is crucial for endurance and oxidative metabolism. nih.govresearchgate.net This reprogramming of gene expression suggests a therapeutic potential for conditions involving metabolic and functional decline in muscle tissue.
Furthermore, this compound exhibits regulatory effects on inflammatory signaling pathways. It has been shown to suppress the inflammatory response induced by Toll-like receptors (TLR) 2, 4, and 5 in human monocytes. rndsystems.combio-techne.comabmole.com TLRs are key components of the innate immune system, and their activation leads to the production of inflammatory cytokines. By inhibiting this response, this compound can modulate transcriptional programs related to inflammation.
It is also critical to note that this compound has been identified as an inhibitor of tubulin polymerization. rndsystems.comnih.gov Microtubules are fundamental cytoskeletal structures involved in cell division, polarity, and intracellular transport. By disrupting microtubule dynamics, AMBMP can indirectly affect a wide range of signaling pathways that rely on a functional cytoskeleton for proper spatial organization and signal transduction, complicating its use as a specific probe for a single pathway. nih.gov This activity has been shown to disrupt processes like ciliogenesis and cell migration in Xenopus embryos. nih.gov The compound's influence on these fundamental cellular processes underscores the complexity of its pharmacological profile, as alterations in microtubule stability can have profound and widespread effects on cellular signaling and transcriptional regulation.
The following tables summarize the documented effects of this compound on various signaling pathways and the resulting transcriptional changes in different cellular models.
Table 1: Effects of this compound on Downstream Signaling Pathways
| Signaling Pathway | Cellular Model | Observed Effect | Reference(s) |
|---|---|---|---|
| Canonical Wnt/β-catenin | TCF/LEF Reporter Cells | Activation of TCF-dependent transcription. | glpbio.com |
| Bovine Embryos | Wnt agonist activity without nuclear β-catenin accumulation; potential JNK pathway activation. | bioscientifica.comlsu.edu | |
| CaMKIIβ Signaling | C3KO Mouse Model (LGMDR1) | Activation of CaMKIIβ in skeletal muscle. | nih.gov |
| TLR Signaling | Human Monocytes | Suppression of TLR2/4/5-induced inflammatory response. | rndsystems.combio-techne.comabmole.com |
| Microtubule Dynamics | Various (e.g., Xenopus embryos) | Inhibition of tubulin polymerization; disruption of ciliogenesis and cell polarity. | rndsystems.comnih.gov |
| Cell Cycle Regulation | MDA-MB-231 Breast Cancer Cells | Inhibition of cell proliferation and induction of cell cycle arrest. | rndsystems.combio-techne.comabmole.com |
Table 2: Transcriptional Regulation by this compound
| Target Gene/Gene Group | Cellular Context | Regulatory Effect | Downstream Consequence | Reference(s) |
|---|---|---|---|---|
| TCF/LEF Target Genes | Reporter Cell Lines | Upregulation | Activation of Wnt-responsive genes. | glpbio.com |
| Slow-Oxidative (SO) Phenotype Genes (e.g., Myl2) | C3KO Mouse Muscle | Upregulation | Reprogramming towards an oxidative muscle phenotype; improved muscle function. | nih.gov |
| Inflammatory Response Genes | Human Monocytes | Downregulation | Attenuation of the innate immune inflammatory response. | rndsystems.combio-techne.comabmole.com |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| β-catenin |
Preclinical Research Models and Mechanistic Elucidation
Application in Neuroscience Research Models
In the realm of neuroscience, AMBMP hydrochloride is instrumental in investigating the complex dynamics of synaptic communication and receptor functionality.
In vitro research using neural cultures has been fundamental in defining the precise molecular actions of this compound. These controlled settings permit detailed analysis of its effects on individual neurons and their connections. Studies have identified AMBMP as a competitive antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, a subtype of ionotropic glutamate (B1630785) receptors that mediates the majority of fast excitatory synaptic transmission in the central nervous system. By applying AMBMP to cultured neurons, scientists can selectively block AMPA receptor-mediated currents and analyze the resulting impact on synaptic plasticity, a key cellular correlate of learning and memory.
Expanding on in vitro discoveries, in vivo studies in non-human models have provided a more integrated understanding of how this compound influences complex neurological functions within a living system.
The selective antagonistic properties of this compound make it an invaluable tool for dissecting the functional organization of neural circuits. Researchers can administer AMBMP to a specific brain region to transiently and reversibly silence excitatory synaptic transmission mediated by AMPA receptors. This technique allows for the mapping of functional connections between different brain areas and helps to elucidate the contribution of specific pathways to observable behaviors and cognitive processes.
Functional Characterization in Non-Human In Vivo Models of Neurological Processes
Studies in Muscular Dystrophy Research Models
Beyond its applications in neuroscience, this compound has been investigated in the context of muscular dystrophy, a class of genetic disorders leading to progressive muscle degeneration and weakness.
Research involving murine models of muscular dystrophy, specifically calpain 3-deficient mice, has revealed that a compound related to AMBMP can influence muscle physiology by modulating metabolic pathways. Calpain 3 is a protease essential for muscle integrity, and its absence results in a muscular dystrophy phenotype. Studies have shown that administration of an AMPA receptor potentiator can lead to a beneficial shift in muscle fiber characteristics in these mice. This includes an increase in the proportion of oxidative muscle fibers, which are more resistant to fatigue, and an enhancement of oxidative metabolism. These findings highlight the potential for targeting AMPA receptors to ameliorate some of the pathological features of certain muscular dystrophies.
Assessment of Muscle Performance and Cellular Energetics in Disease Models
This compound has been investigated as a potential therapeutic agent in preclinical models of muscle disease, particularly Limb Girdle Muscular Dystrophy R1 (LGMDR1), which is caused by mutations in the CAPN3 gene. nih.gov Research in the Capn3 knockout (C3KO) mouse model, which mimics LGMDR1, has shown that the compound can ameliorate key aspects of the disease phenotype. nih.gov Calpain 3 deficiency is linked to impaired CaMKIIβ signaling and a reduced capacity for the transcriptional programs that define the slow-oxidative muscle phenotype. nih.gov
Treatment with this compound in C3KO mice has been shown to reverse the LGMDR1 phenotype in vivo. nih.gov This includes enhancing exercise performance, with studies showing a significant 30% increase in treadmill run-to-exhaustion tests for treated C3KO mice compared to vehicle-treated controls. nih.gov The compound acts as an "exercise mimetic" by activating CaMKIIβ signaling, a pathway normally stimulated by physical exercise. nih.govurncst.com This activation helps to metabolically reprogram the skeletal muscle towards a more fatigue-resistant, slow-oxidative (SO) phenotype. nih.gov
Table 1: Effects of this compound on Muscle Performance and Cellular Energetics in C3KO Mice
| Parameter | Observation | Quantitative Finding | Reference |
|---|---|---|---|
| Exercise Performance | Increased treadmill run-to-exhaustion time | 30% increase over vehicle-treated mice | nih.gov |
| Muscle Phenotype | Shift towards a slow-oxidative (SO) phenotype | Increased slow fiber size and number of slow-oxidative fibers | nih.govurncst.com |
| Signaling Pathway | Activation of CaMKIIβ signaling | Increased CaMKIIβ activation in both wild-type and C3KO mice | nih.gov |
| Mitochondrial Respiration | Improved mitochondrial complex activity | 39% increase in Complex I activity; 36% increase in Complex II activity | researchgate.net |
Research in Developmental Biology Models
In developmental biology, this compound has been used as a tool to probe the function of specific signaling pathways. Research utilizing bovine embryos has demonstrated that the activation of canonical WNT signaling by AMBMP has significant consequences for early development. nih.gov When bovine embryos are treated with AMBMP starting at day 5 post-insemination, there is a marked decrease in their ability to develop to the blastocyst stage by day 7. nih.govtocris.comrndsystems.com
Furthermore, the compound affects the cellular composition of the blastocysts that do form. Treatment with AMBMP leads to a reduction in the total number of cells, specifically affecting both the inner cell mass (ICM) and the trophectoderm (TE) cell populations. nih.govmdpi.com Studies have noted that at higher concentrations, AMBMP can cause a disorganization of the inner cell mass. nih.gov These findings underscore that a functional WNT signaling system is present in the preimplantation embryo and that its forced activation via AMBMP can be inhibitory to normal embryonic development. nih.gov The negative effects of AMBMP on development could be blocked by the WNT signaling inhibitor Dickkopf-related protein 1 (DKK1), confirming the pathway's involvement. nih.govnih.gov
Table 2: Effects of this compound on Bovine Embryo Development
| Developmental Parameter | Effect of AMBMP Treatment | Reference |
|---|---|---|
| Blastocyst Formation | Decreased development to the blastocyst stage | nih.govtocris.comrndsystems.com |
| Inner Cell Mass (ICM) Cells | Reduced cell number | nih.gov |
| Trophectoderm (TE) Cells | Reduced cell number | nih.gov |
| ICM Morphology | Disorganization observed at high concentrations | nih.gov |
The primary mechanism through which this compound influences embryonic development is its function as a potent activator of the canonical Wnt signaling pathway. tocris.comrndsystems.commedkoo.com This pathway is crucial for cellular differentiation and proliferation during both embryogenesis and in adult tissues. tocris.com In bovine embryos, the activation of CTNNB1 (β-catenin)-mediated Wnt signaling by AMBMP is directly linked to the observed reduction in development to the blastocyst stage. nih.gov The antagonist DKK1 can alleviate these negative effects, further solidifying the role of the canonical Wnt pathway in this process. nih.gov
Beyond its well-documented effects on Wnt signaling, this compound is also known to inhibit tubulin polymerization. tocris.comrndsystems.com This disruption of microtubule organization is another potential mechanism contributing to its observed adverse effects on embryonic development, such as the disorganization of the inner cell mass. mdpi.com Therefore, the impact of AMBMP in developmental models is likely a result of the interplay between its activation of Wnt signaling and its effects on the cellular cytoskeleton.
Investigative Studies in Cancer Biology Models
Oncogene-induced senescence (OIS) is a critical tumor suppression mechanism that prevents uncontrolled cell proliferation following the activation of an oncogene. researchgate.netnih.gov Research has shown that melanocytes with the BRAFV600E mutation, which is common in benign nevi, can overcome OIS to develop into malignant melanoma. researchgate.netnih.gov this compound has been instrumental in elucidating the role of Wnt signaling in this process. researchgate.netnih.gov
Studies using a model of OIS in primary melanocytes transduced with BRAFV600E found that activation of Wnt signaling with AMBMP resulted in a disruption of senescence. researchgate.netnih.gov This suggests that the Wnt pathway is a key player in allowing cells to bypass this anti-tumor barrier. The mechanism does not appear to be the canonical Wnt/β-catenin pathway, but rather an alternative signaling axis. researchgate.netnih.gov Research has revealed that in melanoma cells, β-catenin acts as an interaction partner with the transcriptional co-activator YAP on the DNA. researchgate.netnih.gov This β-catenin-YAP interaction alters the gene expression profile from one that stabilizes senescence to one that supports tumor growth. researchgate.netnih.gov This alternative YAP-Wnt signaling axis has been identified as an essential molecular mechanism that leads to the disruption of OIS in melanocytes. researchgate.netnih.gov
In the context of cancer cell lines, this compound has demonstrated anti-proliferative effects. tocris.comrndsystems.com Specifically, in the triple-negative breast cancer cell line MDA-MB-231, AMBMP inhibits cell proliferation and induces cell cycle arrest. tocris.comrndsystems.com This activity highlights a potential application for targeting cancer cell growth.
The mechanism behind this anti-proliferative action is linked to the compound's known biochemical activities. One of the primary molecular targets of AMBMP is tubulin. tocris.comrndsystems.com By inhibiting tubulin polymerization, AMBMP disrupts the formation and function of microtubules, which are essential for cell division, leading to cell cycle arrest. tocris.comrndsystems.com This is a distinct mechanism from its role as a Wnt activator, showcasing the compound's multi-faceted biological profile in different cellular contexts.
Advanced Analytical Methodologies for Research Assessment of Ambmp Hydrochloride
Chromatographic Techniques for Compound Purity and Quantification in Research Samples
Chromatography is an indispensable tool in chemical and biomedical research for separating, identifying, and purifying the components of a mixture. For a research compound such as AMBMP hydrochloride, these techniques are fundamental for initial quality control and for subsequent quantitative studies in complex biological environments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds. The principle of HPLC involves injecting a small volume of the sample into a column packed with a stationary phase. A pressurized liquid solvent (mobile phase) carries the sample through the column, and the components separate based on their differential interactions with the stationary phase.
For this compound, HPLC is the standard method used by suppliers to verify its purity. The compound is typically sold with a purity of 98% or greater, as confirmed by HPLC analysis. sigmaaldrich.com This high level of purity is essential for research applications to ensure that the observed biological effects are attributable to the compound of interest and not to impurities. The validation of an HPLC method for purity assessment involves evaluating parameters such as linearity, precision, accuracy, specificity, and robustness to ensure the results are reliable. researchgate.netchemmethod.comambiopharm.comiaea.orgnih.gov A photodiode array (PDA) detector is often used to confirm the peak purity of the analyte. chemmethod.com
Table 1: HPLC Purity Data for this compound
| Parameter | Reported Value | Source(s) |
|---|---|---|
| Purity Specification | ≥98% | sigmaaldrich.com |
| Form | Powder | sigmaaldrich.com |
| Solubility | 20 mg/mL in DMSO | sigmaaldrich.com |
| Storage Temperature | 2-8°C | sigmaaldrich.com |
Quantitative Analysis of this compound in Biological Matrices (e.g., cell lysates, tissue homogenates)
To understand the effect of this compound in biological systems, it is necessary to measure its concentration in complex samples like cell lysates or tissue homogenates. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of quantitative analysis due to its high sensitivity and selectivity. nih.govaber.ac.uktandfonline.comresearchgate.net
The general workflow for quantifying a small molecule like this compound, which is a pyrimidine (B1678525) derivative, in a biological matrix involves several key steps. nih.govnih.gov First, the sample (e.g., cell lysate) undergoes preparation, which often includes protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances like proteins and phospholipids. tandfonline.comresearchgate.net An internal standard—a compound structurally similar to the analyte but with a different mass—is added at the beginning of the sample preparation to account for any loss during the process.
The extracted sample is then injected into an LC-MS/MS system. The liquid chromatography component separates this compound from other remaining matrix components. The eluent then enters the mass spectrometer, where the compound is ionized (typically by electrospray ionization - ESI), and specific parent-to-daughter ion transitions are monitored in a mode known as multiple-reaction monitoring (MRM). nih.gov This process allows for highly specific and sensitive detection and quantification, even at very low concentrations. tandfonline.com Method validation is critical and involves assessing accuracy, precision, linearity, limits of detection (LOD) and quantification (LOQ), and matrix effects to ensure the data is accurate and reproducible. researchgate.net
Table 2: Typical Parameters for a Validated LC-MS/MS Method
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of nominal (±20% at LLOQ) |
| Precision | The closeness of agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ) |
| LLOQ | The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10 |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Monitored to ensure it does not compromise accuracy. |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
Spectroscopic Characterization in Mechanistic Studies
Spectroscopic methods are powerful for probing the molecular properties of a compound and its interactions with biological targets. These techniques are vital for elucidating the mechanisms through which this compound exerts its biological effects.
UV-Vis Spectroscopy for Absorption Profile and Concentration Determination
UV-Visible (UV-Vis) spectroscopy is a fundamental analytical technique that measures the absorption of ultraviolet and visible light by a substance. technologynetworks.cominnovareacademics.in Compounds with chromophores—parts of a molecule that absorb light—can be quantified using this method. The principle is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. innovareacademics.incontractpharma.com
For this compound, its aromatic rings (benzodioxole and methoxyphenyl) and pyrimidine core act as chromophores, allowing it to be analyzed by UV-Vis spectroscopy. nih.gov The first step in using this technique is to determine the compound's absorption spectrum by scanning a solution of known concentration across a range of wavelengths to find the wavelength of maximum absorbance (λmax). This λmax is then used for all subsequent measurements. To determine the concentration of an unknown sample, a calibration curve is first generated by measuring the absorbance of a series of standard solutions of known concentrations. upi.edupro-analytics.net The absorbance of the unknown sample is then measured, and its concentration is calculated from the linear equation of the calibration curve. upi.edu This method is simple, rapid, and widely used for determining the concentration of stock solutions in research labs. contractpharma.com
Fluorescence Spectroscopy for Ligand-Target Interaction Analysis
Fluorescence spectroscopy is a highly sensitive technique used to study the binding of a ligand to a target molecule, such as a protein. springernature.comacs.org This can be achieved by monitoring changes in the intrinsic fluorescence of the protein (usually from tryptophan residues) or by using a fluorescently labeled ligand. When a small molecule like this compound binds to its protein target (e.g., tubulin or a component of the Wnt signaling pathway), it can cause a change in the local environment of the protein's fluorophores, leading to a change in fluorescence intensity or a shift in the emission wavelength. fidabio.comnih.govmdpi.com
These changes can be monitored by titrating the protein with increasing concentrations of the ligand. The resulting binding curve can be analyzed to determine key parameters of the interaction, such as the binding affinity (dissociation constant, Kd) and stoichiometry. acs.org Fluorescence-based methods, including fluorescence polarization (FP) and Förster resonance energy transfer (FRET), are powerful tools for screening small molecule libraries and characterizing ligand-receptor interactions in solution without the need for immobilization. nih.govmdpi.commdpi.com
Intrinsic Tryptophan Fluorescence Quenching for Protein Binding Studies
A specific and powerful application of fluorescence spectroscopy is the analysis of intrinsic tryptophan fluorescence quenching. cgiar.org Tryptophan is an amino acid whose fluorescence is highly sensitive to its local environment. mdpi.com When a ligand binds to a protein in the vicinity of a tryptophan residue, it can "quench" or decrease the fluorescence intensity. nih.govresearchgate.netnih.gov This quenching can occur through various mechanisms, including collisional quenching or the formation of a non-fluorescent ground-state complex. mdpi.com
This phenomenon provides a label-free method to study protein-ligand interactions. cgiar.org By systematically adding a quencher (the ligand, such as this compound) to a solution of the target protein, the decrease in fluorescence can be measured. The data can be analyzed using the Stern-Volmer equation to calculate binding constants and to gain insight into the accessibility of the tryptophan residues within the protein. mdpi.com This technique is invaluable for confirming direct binding between a small molecule and its protein target and for quantifying the strength of that interaction. nih.govnih.gov
Table 3: Spectroscopic Methods for this compound Research
| Technique | Principle | Application for this compound |
|---|---|---|
| UV-Vis Spectroscopy | Measures light absorption by chromophores according to the Beer-Lambert law. innovareacademics.in | Determining the absorption profile and quantifying the concentration of stock solutions. contractpharma.comupi.edu |
| Fluorescence Spectroscopy | Detects changes in fluorescence (intensity, wavelength) upon ligand binding. springernature.comfidabio.com | Characterizing the binding affinity and kinetics of this compound with its protein targets (e.g., tubulin). acs.orgnih.gov |
| Intrinsic Tryptophan Fluorescence Quenching | Measures the decrease in a protein's natural tryptophan fluorescence upon ligand binding. cgiar.orgnih.gov | Quantifying the binding constant (Kd) between this compound and a target protein without requiring fluorescent labels. researchgate.netnih.gov |
Molecular Biology Techniques for Gene and Protein Expression Analysis
Molecular biology techniques are fundamental to understanding how this compound influences cellular processes by altering gene and protein expression.
Western blotting is a key technique used to detect and quantify specific proteins in a sample. In the context of this compound research, it is employed to measure the levels of proteins such as β-catenin and P-glycoprotein (P-gp). β-catenin is a central component of the Wnt signaling pathway. aging-us.com Its stabilization and nuclear translocation are critical for the activation of Wnt target genes. aging-us.comcellsignal.jp Studies have shown that activation of the Wnt/β-catenin pathway can lead to the upregulation of P-gp, a transmembrane protein that acts as a multidrug resistance transporter. nih.gov
Research has demonstrated that in certain cancer cell lines, increased levels of nuclear and perinuclear β-catenin are associated with higher P-gp expression. nih.gov Western blot analysis can confirm these findings by showing increased β-catenin and P-gp protein bands in cells treated with a Wnt agonist compared to untreated cells. nih.govresearchgate.net This technique provides semi-quantitative data on protein levels, often normalized to a housekeeping protein like actin to ensure equal loading. nih.gov
Interactive Table 1: Representative Western Blot Findings for β-catenin and P-gp
| Target Protein | Treatment | Observation | Implication |
| β-catenin | Wnt Agonist | Increased protein levels in whole cell and nuclear extracts. nih.govnih.gov | Activation of the Wnt signaling pathway. aging-us.com |
| P-glycoprotein (P-gp) | Wnt Agonist | Upregulated protein expression. nih.gov | Potential for multidrug resistance. nih.gov |
Quantitative real-time polymerase chain reaction (qRT-PCR) is a sensitive method for measuring the expression levels of specific genes. nih.gov When investigating the effects of this compound, qRT-PCR is used to profile the expression of Wnt target genes. nih.gov The Wnt signaling pathway regulates the transcription of a variety of genes involved in processes like cell proliferation, differentiation, and migration. nih.govqiagen.com
Upon activation of the Wnt pathway by an agonist like this compound, β-catenin translocates to the nucleus and, in complex with TCF/LEF transcription factors, activates the expression of target genes. nih.gov Key Wnt target genes include Axin2, Lef-1, and Dkk-4. nih.gov Studies have shown a significant increase in the mRNA levels of these genes in response to Wnt pathway activation. nih.govnih.gov qRT-PCR allows for the precise quantification of these changes, providing crucial data on the transcriptional response to this compound.
Interactive Table 2: Example of Wnt Target Gene Expression Changes Detected by qRT-PCR
| Gene | Treatment | Fold Change (mRNA level) | Significance |
| Axin2 | Wnt3a | 2-6 fold increase nih.gov | Confirms activation of Wnt/β-catenin signaling. nih.gov |
| Lef-1 | Hypoxia (activates Wnt) | 2-6 fold increase nih.gov | Indicates transcriptional upregulation of a key pathway component. nih.gov |
| Dkk-4 | Wnt3a | 2-6 fold increase nih.gov | Demonstrates feedback regulation within the Wnt pathway. nih.gov |
RNA sequencing (RNA-Seq) offers a comprehensive and unbiased approach to analyzing the entire transcriptome of a cell or tissue in response to a specific treatment. nih.govlexogen.comthermofisher.com In the context of this compound research, RNA-Seq can provide a global view of the changes in gene expression, revealing not only the expected upregulation of Wnt target genes but also identifying novel genes and pathways affected by the compound. nih.govscispace.com
This powerful technique allows for the discovery of new molecular mechanisms underlying the observed physiological effects of this compound. lexogen.com The data generated from RNA-Seq can be used to identify differentially expressed genes, perform pathway analysis, and generate gene ontology terms to understand the broader biological impact of Wnt pathway activation by this compound. nih.gov Although specific RNA-Seq data for this compound is not detailed in the provided search results, the methodology is highly relevant for a thorough assessment of its effects. scispace.comufl.edu
Electrophysiological Approaches in Cellular Research
Electrophysiological techniques are essential for studying the effects of this compound on neuronal function, particularly its impact on synaptic transmission and excitability.
Research has shown that activation of Wnt signaling with AMBMP can modulate electrophysiological activities in neurons. nih.govresearchgate.net For instance, studies have demonstrated that AMBMP administration can rapidly enhance both excitatory and inhibitory currents in CA1 pyramidal neurons. nih.gov This suggests that this compound can influence synaptic plasticity by modulating both glutamatergic and GABAergic synapses. researchgate.net By analyzing the frequency and amplitude of sEPSCs and sIPSCs, researchers can determine whether the effects of this compound are primarily presynaptic (affecting neurotransmitter release) or postsynaptic (affecting receptor sensitivity). nih.govlu.se
Interactive Table 3: Summary of this compound Effects on Synaptic Currents
| Synaptic Current | Measurement | Observation with AMBMP | Interpretation |
| sEPSC (spontaneous Excitatory Postsynaptic Current) | Frequency & Amplitude | Increased nih.gov | Enhanced excitatory synaptic transmission. researchgate.net |
| sIPSC (spontaneous Inhibitory Postsynaptic Current) | Frequency & Amplitude | Increased nih.gov | Enhanced inhibitory synaptic transmission. researchgate.net |
The modulation of both excitatory and inhibitory synaptic inputs by this compound ultimately impacts neuronal excitability and the balance of activity within a neural circuit. nih.govresearchgate.net While specific studies on the effect of this compound on network activity using techniques like multi-electrode arrays (MEAs) were not found in the search results, the observed changes in synaptic currents suggest that AMBMP would likely alter network dynamics. elifesciences.org Understanding how this compound influences neuronal excitability is crucial for interpreting its effects in models of neurological and psychiatric disorders where imbalances in excitation and inhibition are implicated. nih.govresearchgate.neteuropa.euargenscore.org
Table of Compound Names
| Abbreviation | Full Name |
| This compound | 2-Amino-4-[3,4-(methylenedioxy)benzylamino]-6-(3-methoxyphenyl)pyrimidine hydrochloride |
| P-gp | P-glycoprotein |
| TCF/LEF | T-cell factor/lymphoid enhancer-binding factor |
| Dkk-4 | Dickkopf-4 |
| sEPSC | spontaneous Excitatory Postsynaptic Current |
| sIPSC | spontaneous Inhibitory Postsynaptic Current |
| MEA | Multi-electrode array |
Cellular Imaging and Microscopy Techniques
Cellular imaging and microscopy are indispensable tools for elucidating the mechanisms of action of chemical compounds at the subcellular level. For this compound, a molecule identified as both a Wnt signaling activator and an inhibitor of tubulin polymerization, these techniques provide critical insights into its effects on the cytoskeleton and related cellular processes. rndsystems.combio-techne.comtocris.com Advanced methodologies such as confocal microscopy and live-cell imaging have been pivotal in characterizing the compound's influence on microtubule networks and dynamic cellular behaviors. nih.gov
Confocal Microscopy for Microtubule Network Visualization and Dynamics
Confocal microscopy offers high-resolution, three-dimensional imaging of fluorescently labeled structures within cells, making it an ideal method for scrutinizing the intricate microtubule network. nih.govresearchgate.net The dynamic nature of microtubules, which constantly undergo phases of growth (polymerization) and shrinkage (catastrophe), is fundamental to many cellular functions. researchgate.net
Research utilizing confocal microscopy has demonstrated that this compound is a potent inhibitor of microtubule growth. nih.gov In studies involving human telomerase immortalized retinal pigment epithelial (RPE-1) cells, the effects of AMBMP were visualized by transfecting cells with plasmids encoding fluorescently tagged microtubule-associated proteins, such as CLIP170-GFP, which tracks the growing "plus" ends of microtubules. nih.gov Live imaging of these cells revealed that treatment with this compound leads to a rapid and significant reduction in microtubule growth. nih.gov
Further experiments employed a cold shock treatment, a well-established method for depolymerizing microtubules, to assess regrowth in the presence of the compound. nih.gov Following cold-induced depolymerization, control cells (treated with DMSO) showed a rapid recovery of their microtubule network within minutes. In stark contrast, cells treated with 100 nM this compound exhibited very little regrowth, with tubulin accumulating at the centrosomes instead of forming an elaborate filament network. nih.gov At a concentration of 10µM, this compound caused a complete cessation of microtubule growth. nih.gov This inhibitory effect was observed within seconds of application, suggesting a direct interaction with microtubules or their associated proteins. nih.gov
| Parameter | Control (DMSO) | This compound (10µM) | Observation Method |
| Microtubule Growth | Normal, elaborate network formation | Complete loss of growth | Live-cell confocal microscopy of CLIP170-GFP |
| Recovery after Cold Shock | Rapid recovery within 5 minutes | Little to no filament growth; tubulin accumulates at centrosomes | Confocal microscopy with tubulin staining |
| Effect on Comet Length | Normal comet length | Significantly reduced comet length | Measurement from time-projections of CLIP170-GFP movies |
This table summarizes the observed effects of this compound on microtubule dynamics as visualized by confocal microscopy. Data is synthesized from findings in studies on RPE-1 cells. nih.gov
The biological effects of this compound on microtubules have been shown to be similar, albeit slightly less potent, to those of nocodazole, a well-characterized microtubule-depolymerizing agent. nih.govnih.gov
Live-Cell Imaging for Tracking Cellular Processes (e.g., cell migration, ciliogenesis)
Live-cell imaging allows for the real-time observation of dynamic cellular processes, providing crucial information that is often missed by static, endpoint assays. scintica.combrukerspatialbiology.com This methodology has been instrumental in assessing the functional consequences of this compound's impact on microtubule dynamics, particularly in the contexts of cell migration and ciliogenesis. nih.gov
Cell Migration
The regulation of microtubule dynamics is a critical component of cell migration. nih.govembopress.org To investigate this compound's effect on this process, researchers have employed scratch assays on confluent cell monolayers, a common method to study two-dimensional cell movement. nih.gov In these experiments, a "wound" is created in a cell layer, and the ability of the cells to migrate into the cleared area is monitored over time using live-cell imaging. moleculardevices.com
Studies on RPE-1 cells showed that while 100 nM of this compound had only a modest effect, a concentration of 10 µM completely blocked cell migration into the scratch zone. nih.gov This effect mirrored the migration block observed with 100 nM of nocodazole, further highlighting the functional similarities between the two compounds in disrupting microtubule-dependent processes. nih.gov In vivo studies using Xenopus embryos also demonstrated that this compound impairs three-dimensional cell migration associated with radial intercalation, similar to the effects of nocodazole. nih.gov
| Compound | Concentration | Effect on 2D Cell Migration (Scratch Assay) |
| Control (DMSO) | - | Normal migration and wound closure |
| This compound | 100 nM | Modest inhibition of migration |
| 10 µM | Complete block of migration | |
| Nocodazole | 100 nM | Striking block of cell movement |
This table compares the effects of this compound and Nocodazole on cell migration in RPE-1 cells. Data is based on published scratch assay results. nih.gov
Ciliogenesis
Microtubules form the structural core (axoneme) of cilia, which are antenna-like organelles involved in sensing and signaling. montanamolecular.comnih.gov Given that this compound disrupts microtubule growth, its effect on ciliogenesis—the formation of cilia—has been a key area of investigation. nih.gov Live-cell imaging and immunofluorescence microscopy in Xenopus embryos have provided clear evidence of AMBMP's impact. nih.gov
When embryos were treated with this compound prior to the development of cilia, the compound completely prevented their formation. nih.gov In these experiments, cilia were visualized by antibody staining for acetylated tubulin, a marker for stable microtubules in the ciliary axoneme. nih.gov Furthermore, when applied to embryos with pre-existing cilia, this compound disrupted their coordinated polarization, a process also reliant on microtubule dynamics. nih.gov These findings indicate that the compound's potent disruption of microtubule regulation has significant downstream consequences for the assembly and function of essential cellular structures like cilia. nih.govplos.org
Computational and Structural Biology Insights into Ambmp Hydrochloride
Molecular Docking and Binding Affinity Predictions with Putative Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions of AMBMP hydrochloride with its putative biological targets. AMBMP has been identified as a canonical Wnt signaling activator and an inhibitor of tubulin polymerization. tocris.combio-techne.comrndsystems.com Consequently, key proteins within these pathways are considered its primary putative targets for docking studies.
In the context of the Wnt pathway, proteins such as Porcupine, components of the β-catenin destruction complex (e.g., GSK3β, Axin), and Frizzled receptors are of significant interest. nih.govcreative-diagnostics.com Molecular docking simulations can model how AMBMP fits into the binding sites of these proteins, predicting the binding energy and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For instance, studies on other Wnt inhibitors have successfully used docking to identify key binding site residues. doaj.org
As a tubulin polymerization inhibitor, AMBMP is hypothesized to bind to tubulin, likely at one of its known small-molecule binding sites, such as the colchicine (B1669291) site. researchgate.net Docking simulations can elucidate the specific binding mode of AMBMP within this site on the αβ-tubulin heterodimer, providing a structural basis for its inhibitory activity. researchgate.netresearchgate.net Such analyses can predict binding affinities and highlight crucial amino acid residues involved in the interaction. nih.gov While specific binding energy values for this compound from docking studies are not widely published, the methodology is central to forming hypotheses about its molecular mechanism. escholarship.org
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve understanding how the chemical structure of a compound relates to its biological activity. nih.gov For AMBMP, computational modeling plays a vital role in analyzing SAR to guide the optimization of lead compounds. escholarship.org
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For AMBMP, its dual activity against the Wnt pathway and tubulin suggests complex pharmacophoric features.
Based on its known activities and the structure of its analogs, a putative pharmacophore for AMBMP can be described:
Wnt Activation: The core 2,4-pyrimidinediamine scaffold is likely essential. The specific arrangement of the (3-methoxyphenyl) group at position 6 and the (1,3-benzodioxol-5-ylmethyl)amino group at position 4 appears critical for its agonistic effect on the Wnt pathway. escholarship.org
Tubulin Inhibition: General pharmacophore models for inhibitors binding to the colchicine site of tubulin often include features like hydrogen-bond acceptors, and aromatic or hydrophobic regions. mdpi.comnih.gov The methoxyphenyl and benzodioxol rings of AMBMP could fulfill the requirements for aromatic and hydrophobic interactions within the colchicine site, while the pyrimidine (B1678525) nitrogens and the secondary amine could act as hydrogen bond acceptors or donors. mdpi.com
Computational analysis of these features helps in understanding why this specific chemical architecture is effective and how it can be modified to enhance potency or selectivity.
Through the synthesis and analysis of analogs, specific structural elements of AMBMP have been identified that influence its activity and drug-like properties. escholarship.org A study of AMBMP and its analogs, including AMBMP-6 and AMBMP-13, revealed key SAR insights. escholarship.org
A notable finding was that the addition of a hydroxyl group at specific positions on the phenyl or benzyl (B1604629) rings could significantly enhance compound activity, solubility, and metabolic stability. escholarship.org Conversely, introducing bulky substituents in these regions resulted in decreased or abolished activity. escholarship.org This suggests that the binding pockets of its targets are sterically constrained. These findings are crucial for guiding the design of analogs with improved selectivity and better pharmacokinetic profiles.
| Compound | Modification from AMBMP | Observed Effect on Properties | Reference |
|---|---|---|---|
| AMBMP | Parent Compound | Poor kinetic solubility (43 µM), high plasma binding (99.7%), high cellular toxicity (19 µM), short half-life (55 min). | escholarship.org |
| AMBMP-6 | Analog | Significantly improved kinetic solubility (94 µM) and metabolic stability (>120 min). | escholarship.org |
| AMBMP-13 | Analog | Improved solubility (94 µM), metabolic stability (>120 min), and was 1.6-fold less toxic (30 µM). | escholarship.org |
| General Analogs | Addition of hydroxyl moiety at R1 or R3 | Significantly increased activity, solubility, and metabolic stability. | escholarship.org |
| General Analogs | Bulky substitutions at R1, R2, or R3 | Decreased or no activity. | escholarship.org |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the low-energy, stable three-dimensional shapes a molecule can adopt. nih.govresearchgate.net This is critical as a molecule's conformation dictates its ability to bind to a target receptor. For a flexible molecule like this compound, multiple conformations exist, and identifying the "bioactive" conformation is key to understanding its function.
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. 3ds.com An MD simulation of AMBMP, either in solution or bound to a target protein, could provide profound insights. github.iocopernicus.org Such simulations would:
Explore the conformational space of AMBMP, revealing its flexibility and preferred shapes in a physiological environment. nih.gov
Analyze the stability of the AMBMP-target complex, confirming whether the binding mode predicted by docking is maintained over time. nih.gov
Identify the role of solvent (water) molecules in mediating protein-ligand interactions.
Provide a basis for calculating binding free energies, offering a more rigorous prediction of binding affinity than docking scores alone.
While specific MD simulation results for this compound are not prevalent in the literature, the application of these standard computational tools, such as with AMBER or GROMACS software packages, would be a logical step in its detailed structural characterization. github.io
Homology Modeling for Target-Ligand Interactions (where experimental structures are unavailable)
For many proteins of therapeutic interest, experimentally determined structures (via X-ray crystallography or cryo-EM) are not available. Homology modeling is a computational technique that allows for the prediction of the 3D structure of a "target" protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). doaj.org
This technique is highly relevant for studying AMBMP's interaction with the Wnt signaling pathway. While some Wnt pathway protein structures are known, others may lack high-resolution experimental models. A notable example is the human Porcupine (PORCN) enzyme, a critical regulator of Wnt ligand acylation. doaj.orgdntb.gov.ua Before its experimental structure was fully resolved, researchers relied on homology modeling to create a 3D model to study how inhibitors bind to it. doaj.orgresearchgate.net The process typically involves:
Template Identification: Searching protein databases (like the PDB) for homologous proteins with known structures.
Sequence Alignment: Aligning the target protein's amino acid sequence with the template's sequence.
Model Building: Constructing the 3D model of the target protein based on the aligned template structure using software like I-TASSER or Molsoft ICMPro. doaj.org
Model Refinement and Validation: Optimizing the model and assessing its quality using tools like Ramachandran plots to ensure its stereochemical viability. researchgate.net
For AMBMP, homology models of its putative targets would serve as the necessary receptor structures for the molecular docking and dynamics simulations described above, enabling structure-based drug design efforts even in the absence of experimental data.
Predictive Modeling for Analogue Design and Optimization of Research Probes
Predictive modeling in drug discovery uses computational algorithms, including machine learning (ML) and quantitative structure-activity relationship (QSAR) models, to forecast the properties of new, unsynthesized molecules. arxiv.orgresearchgate.netmdpi.com This approach accelerates the design-test-analyze cycle by prioritizing the synthesis of compounds most likely to have desired characteristics.
This strategy has been applied to AMBMP. The SAR data gathered from initial analogs serves as a training set for predictive models. escholarship.org For example, ML regression models can be trained to predict properties like binding affinity or solubility based on molecular descriptors. arxiv.org Similarly, ML classification models can predict whether a designed analog will be active or inactive. mdpi.com
This computational approach guides the rational design of new analogs. A key example of this is the development of AMBMP-14, an alkyne-containing analog of AMBMP. escholarship.org This analog was specifically designed as a research probe. The alkyne group allows it to be "clicked" onto agarose (B213101) beads, creating an affinity matrix to pull down its direct binding partners from cell lysates, a powerful method for target identification and validation. escholarship.org The design of such specialized tools demonstrates the advanced application of predictive and computational modeling in the study of this compound, moving beyond simple potency enhancement to the creation of sophisticated chemical biology probes.
Cheminformatics Approaches for Structural Similarities and Activity Correlation
Cheminformatics provides a powerful computational lens to analyze and predict the biological activities of chemical compounds by correlating their structural features with functional data. For this compound, which is recognized as both a Wnt canonical signaling activator and a tubulin polymerization inhibitor, these approaches are invaluable for understanding its polypharmacology and for the rational design of new analogs with improved potency or selectivity. frontiersin.org By quantifying molecular similarities and building predictive models, researchers can navigate the vast chemical space to identify novel compounds with desired therapeutic profiles.
Quantifying Structural Similarity
The principle of molecular similarity is central to cheminformatics and drug discovery, stating that structurally similar molecules are likely to exhibit similar biological activities. This can be quantified using various molecular descriptors and fingerprints. For a series of pyrimidine-based compounds, including this compound and its analogs, structural similarity can be assessed to rationalize observed activities.
A common method involves calculating topological fingerprints, such as Extended-Connectivity Fingerprints (ECFPs), which encode the presence of various substructural features. The similarity between two molecules is then calculated using metrics like the Tanimoto coefficient. For instance, a hypothetical analysis could compare this compound with analogs where modifications have been made to the methoxyphenyl group, the benzodioxolyl moiety, or the pyrimidine core itself.
Research Findings:
A study focusing on hit-to-lead optimization of AMBMP analogs demonstrated that specific structural modifications significantly impact biological activity and metabolic properties. escholarship.org For example, alterations to the linker and substitution patterns on the aromatic rings can be systematically evaluated using cheminformatics to build a structure-activity relationship (SAR) map. escholarship.org Cheminformatics tools can generate and compare thousands of virtual compounds, prioritizing the synthesis of those with the highest predicted activity and best ADME (absorption, distribution, metabolism, and excretion) profiles.
Correlation with Wnt Pathway Activation
This compound activates the canonical Wnt signaling pathway. glpbio.com Cheminformatics models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be developed to correlate the structural features of AMBMP and its analogs with their potency as Wnt activators.
A QSAR study would involve:
Data Collection: Assembling a dataset of pyrimidine derivatives with experimentally determined Wnt activation potencies (e.g., EC50 values).
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, such as constitutional, topological, geometrical, and electronic descriptors.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that links the descriptors to the biological activity.
For example, a model might reveal that the presence of a hydrogen bond donor at the N2 position of the pyrimidine ring and a specific spatial arrangement of the aromatic rings are critical for Wnt activation. Studies on other pyrimidine-based Wnt modulators have successfully used such approaches to identify key pharmacophoric features. frontiersin.orgpatsnap.comnih.gov
Hypothetical QSAR Data for Wnt Pathway Activation:
| Compound | Modification from AMBMP | Predicted EC50 (nM) for Wnt Activation | Key Descriptor 1 (e.g., LogP) | Key Descriptor 2 (e.g., Polar Surface Area) |
| AMBMP | - | 700 | 3.5 | 91.5 Ų |
| Analog 1 | 4-methoxyphenyl | 950 | 3.6 | 91.5 Ų |
| Analog 2 | 2-methoxyphenyl | 1200 | 3.6 | 91.5 Ų |
| Analog 3 | N-methyl on linker | 550 | 3.8 | 85.3 Ų |
| Analog 4 | Thienopyrimidine core | >10,000 (inactive) | 3.2 | 105.7 Ų |
This table is for illustrative purposes and based on general SAR principles.
Correlation with Tubulin Polymerization Inhibition
This compound also acts as a tubulin polymerization inhibitor. abmole.com This dual activity presents an interesting challenge and opportunity for cheminformatics analysis. Separate or multi-target QSAR (mt-QSAR) models can be constructed to understand the structural requirements for this activity, which are likely distinct from those for Wnt activation.
Studies on other pyrimidine derivatives as tubulin inhibitors have shown that specific substitutions can confer potent anti-proliferative activity by targeting the colchicine binding site on tubulin. researchgate.netmdpi.comacs.orgnih.gov A cheminformatics analysis of AMBMP and its analogs against tubulin polymerization would likely focus on shape complementarity and electrostatic interactions within the colchicine pocket.
Research Findings:
Computational studies on various heterocyclic-fused pyrimidines have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for tubulin polymerization inhibition. researchgate.net These models generate 3D contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such an analysis for AMBMP analogs could guide the design of more potent and selective tubulin inhibitors. researchgate.netrsc.org
Hypothetical Activity Correlation for Tubulin Inhibition:
| Compound | Modification from AMBMP | Predicted IC50 (µM) for Tubulin Inhibition | Shape Similarity to Colchicine (Score) |
| AMBMP | - | 5.2 | 0.65 |
| Analog 5 | No benzodioxolyl group | 15.8 | 0.52 |
| Analog 6 | 3,4,5-trimethoxyphenyl | 1.8 | 0.78 |
| Analog 7 | Fluoro-substituted phenyl | 4.5 | 0.68 |
| Analog 8 | Pyridine (B92270) instead of phenyl | 9.1 | 0.61 |
This table is for illustrative purposes and based on general SAR principles for tubulin inhibitors.
By employing these cheminformatics strategies, a comprehensive structure-multiple activity relationship (SMARt) can be developed for the AMBMP scaffold, facilitating the discovery of new chemical entities with tailored polypharmacology. frontiersin.org
Future Research Directions and Research Tool Development
Potential as a Deconvolution Tool for Wnt Signaling Pathway Complexities
The Wnt signaling pathway is a cornerstone of embryonic development and adult tissue maintenance, and its dysregulation is implicated in numerous diseases, including cancer. nih.gov The pathway's intricate network of interactions, however, presents a significant challenge to researchers. AMBMP hydrochloride's dual action on both the Wnt pathway and the microtubule cytoskeleton offers a unique opportunity to untangle these complexities. rndsystems.comnih.gov
Some components of the Wnt pathway are known to associate with or regulate microtubules. rndsystems.com By observing the cellular effects of this compound and comparing them to agents that solely affect either Wnt signaling or microtubule stability, researchers can begin to discern which cellular phenotypes are a direct result of Wnt pathway modulation versus those that are a consequence of altered microtubule dynamics. nih.gov This approach is critical for correctly interpreting experimental outcomes and understanding the nuanced interplay between these two fundamental cellular systems. The use of this compound could, therefore, help to clarify whether certain observed effects are Wnt-dependent or independent, a critical distinction for the development of targeted therapeutics. nih.gov
Utility in Further Elucidating Microtubule Dynamics and Associated Cellular Functions
Microtubules are dynamic polymers essential for a multitude of cellular functions, including cell division, migration, and the maintenance of cell polarity. nih.gov Chemical agents that perturb microtubule dynamics are invaluable tools for studying these processes. Research has demonstrated that this compound disrupts microtubule growth, leading to defects in cellular processes that are heavily reliant on a functional microtubule network. nih.govnih.gov
Detailed studies have shown that treatment with this compound can lead to a failure in the generation and polarization of cilia, structures critical for cell signaling and fluid movement. nih.gov Furthermore, it has been observed to inhibit cell migration, a key process in development and disease. nih.govnih.gov The effects of this compound on microtubule-dependent processes are potent and rapid, making it a useful tool for inducing acute changes in microtubule stability to study the immediate consequences on cellular architecture and function. nih.gov By examining the specific structural and functional consequences of this compound treatment, researchers can gain deeper insights into the precise roles of microtubule dynamics in various cellular contexts.
Exploration of Novel Molecular Targets Beyond Currently Identified Interactions
A crucial aspect of utilizing any chemical probe is the comprehensive identification of its molecular targets. To date, two primary molecular targets for this compound have been identified: tubulin, the protein subunit of microtubules, and Calcium/calmodulin-dependent protein kinase II (CaMKIIβ). rndsystems.comdrughunter.com The interaction with tubulin explains its effects on microtubule polymerization. rndsystems.com The engagement of CaMKIIβ highlights its potential role in other signaling pathways, as demonstrated in studies where this compound was shown to activate CaMKIIβ in vivo and restore a slow-oxidative phenotype in a model of limb-girdle muscular dystrophy. drughunter.com
The existence of these distinct targets suggests that this compound may possess a broader range of biological activities than initially presumed. The deconvolution of its mechanism of action is an ongoing area of research. drughunter.commdpi.com Future studies employing techniques such as chemical proteomics and thermal shift assays could uncover additional, novel molecular targets. nih.gov Identifying the complete target profile of this compound will be paramount for its precise application as a research tool and for understanding the full spectrum of its biological effects.
Development of Next-Generation Chemical Probes Based on the AMBMP Scaffold for Enhanced Research Specificity and Efficacy
The chemical structure of this compound, a substituted pyrimidine (B1678525), serves as a promising scaffold for the development of next-generation chemical probes. nih.govresearchgate.net A chemical scaffold is a core molecular structure upon which modifications can be made to create a library of related compounds with potentially improved properties. nih.gov By systematically altering the functional groups on the AMBMP pyrimidine core, medicinal chemists can aim to develop new molecules with enhanced specificity for a single target, thereby disentangling its dual Wnt and microtubule activities.
Integration of this compound in High-Throughput Screening Platforms for Basic Biological Discovery
High-throughput screening (HTS) is a powerful methodology in drug discovery and basic research that allows for the rapid testing of thousands of chemical compounds for their effects on a specific biological target or cellular process. nih.govoncotarget.com this compound, as a cell-permeable small molecule with defined biological activities, is well-suited for integration into HTS platforms. nih.govglpbio.com
It can be used as a reference compound or a positive control in screens designed to identify new modulators of the Wnt signaling pathway or microtubule dynamics. nuvisan.com For example, a screen could be designed to find compounds that reverse the phenotypic effects of this compound, potentially identifying novel inhibitors of the pathways it activates. Conversely, HTS assays can be developed to screen for compounds that mimic the effects of this compound, leading to the discovery of new chemical entities with similar mechanisms of action. oncotarget.com The use of this compound in such large-scale screening efforts can accelerate the pace of discovery in fundamental biology and identify new starting points for therapeutic development.
Q & A
Q. What are the primary biological targets and mechanisms of action of AMBMP hydrochloride?
this compound acts as both a Wnt signaling activator and a microtubule (MT) polymerization inhibitor. It activates canonical Wnt pathways by stabilizing β-catenin and disrupts MT dynamics, leading to cell cycle arrest and morphological changes in cancer cells (e.g., MDA-MB-231). These dual mechanisms are validated through dose-response curves, tubulin polymerization assays, and comparative studies with nocodazole (a known MT disruptor) .
Q. How should this compound be prepared and stored to ensure stability in experimental settings?
this compound is typically reconstituted in DMSO or aqueous buffers at concentrations ≤10 mM. Storage at -20°C in anhydrous conditions is recommended to prevent hydrolysis. Chemical properties (e.g., molecular formula C₁₉H₁₈N₄O₃·HCl, logP 3.72) should guide solvent compatibility. For in vivo studies, use the Km coefficient table (e.g., mouse-to-rat dose conversion: 20 mg/kg × 3/6 = 10 mg/kg) to adjust doses based on species-specific metabolic rates .
Q. What in vitro assays are commonly used to assess AMBMP's effects on cell proliferation and microtubule dynamics?
Key assays include:
- Cell viability assays (e.g., MTT, ATP quantification) to measure anti-proliferative effects in cancer models.
- Immunofluorescence microscopy to visualize MT disruption (e.g., loss of cilia in Xenopus embryos).
- Flow cytometry to detect cell cycle arrest (G2/M phase).
- Wnt reporter assays (e.g., TOPFlash) to quantify β-catenin activity. Control experiments should include SB216763 (Wnt-specific activator) and nocodazole (MT-specific inhibitor) .
Advanced Research Questions
Q. How can researchers distinguish between Wnt pathway activation and microtubule disruption effects when using this compound?
To isolate Wnt-specific effects:
- Co-treat with MT-stabilizing agents (e.g., paclitaxel) to negate MT disruption.
- Use temporal dosing: Early treatment (pre-MT disruption) may highlight Wnt activation, while late treatment emphasizes MT effects.
- Validate with β-catenin nuclear localization (immunostaining) and Axin2 expression (qPCR). Contrast results with pure Wnt agonists like BML-284 .
Q. What methodologies are recommended for validating the specificity of this compound in modulating proposed targets?
- CRISPR/Cas9 knockout : Target Wnt pathway components (e.g., LRP6) or tubulin isoforms to assess dependency.
- Biochemical assays : Measure tubulin polymerization rates in vitro (e.g., turbidimetry at 350 nm) and compare with colchicine.
- Proteomics/transcriptomics : Identify differentially expressed genes/proteins post-treatment to disentangle Wnt vs. MT-related pathways .
Q. How should dose conversion between experimental models (e.g., in vitro to in vivo) be calculated for this compound studies?
Use species-specific Km coefficients based on body surface area:
- Example: Mouse (Km=3) to rat (Km=6) conversion: .
- Adjust for pharmacokinetic factors (e.g., plasma protein binding, clearance) using allometric scaling or PBPK modeling. Validate with pilot toxicity studies .
Q. What strategies address data contradictions arising from AMBMP's dual mechanisms in different cellular contexts?
- Context-specific controls : Use cell lines with varying Wnt/MT sensitivity (e.g., HEK293 vs. HeLa).
- Time-lapse imaging : Track real-time morphological changes to correlate Wnt/MT effects with treatment duration.
- Meta-analysis : Compare results across published studies (e.g., Wnt activation in cancer vs. developmental defects in embryos) to identify context-dependent mechanisms .
Methodological Best Practices
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Report concentrations in mg/kg, round to significant figures, and flag outliers using standardized criteria (e.g., recovery rates <70%) .
- Reproducibility : Include raw microscopy images, dose-response curves, and negative controls (e.g., DMSO vehicle) in supplementary materials. Use protocols from primary literature (e.g., Xenopus embryo assays ).
- Ethical compliance : Follow institutional guidelines for handling cytotoxic compounds and disclose conflicts of interest in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
